

A Technical Guide to Commercial Estrone-d2 for Research Applications

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Compound of Interest

Compound Name: Estrone-d2-1

Cat. No.: B125033

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Estrone-d2, a deuterated analog of estrone, for research purposes. This document details the technical specifications from various suppliers, outlines a typical experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays, and presents a visual representation of the experimental workflow.

Introduction to Estrone-d2

Estrone-d2 is a stable isotope-labeled version of estrone, a naturally occurring estrogen. The incorporation of deuterium atoms results in a compound with a higher molecular weight than endogenous estrone, making it an ideal internal standard for quantitative analysis by mass spectrometry.^[1] Its primary application in research is for the accurate quantification of estrone in biological samples, such as serum and plasma, through isotope dilution mass spectrometry.^{[2][3]}

Commercial Suppliers and Technical Data

Several reputable suppliers offer Estrone-d2 for research use. The following table summarizes the key quantitative data for Estrone-d2 from a selection of commercial vendors to facilitate comparison. It is important to note that two common deuterated forms are available, distinguished by their CAS numbers, indicating different positions of the deuterium labels.

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity	Isotopic Enrichment	Available Quantities
Cayman Chemical	Estrone-d2	350820-16-5	272.4	≥98%	Information not readily available	500 µg, 1 mg
MedChem Express	Estrone-d2	Not specified	Not specified	>98%	Information not readily available	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
LGC Standards	Estrone-d2 (16,16-D2)	56588-58-0	272.38	Information not readily available	Information not readily available	10 mg
Santa Cruz Biotechnology	Estrone-d2	56588-58-0	272.38	Information not readily available	Information not readily available	Contact for availability
A Chemtek	Estrone-d2 Solution in Acetonitrile	56588-58-0	272.4	Not specified	Not specified	1000µg/mL solution

Experimental Protocol: Quantification of Estrone in Serum by LC-MS/MS

The following is a detailed methodology for a key experiment where Estrone-d2 is used as an internal standard for the quantification of estrone in human serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods.

1. Materials and Reagents:

- Estrone standard

- Estrone-d2 internal standard
- Human serum samples
- Methanol (LC-MS grade)
- Methyl tert-butyl ether (MTBE)
- Water (LC-MS grade)
- Formic acid

2. Sample Preparation (Liquid-Liquid Extraction):

- To 100 μ L of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 μ L of Estrone-d2 internal standard solution (concentration to be optimized based on expected endogenous estrone levels).
- Vortex briefly to mix.
- Add 500 μ L of MTBE to the tube.
- Vortex vigorously for 2 minutes to extract the steroids.
- Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (MTBE) to a new clean tube.
- Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m particle size) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the separation of estrone from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative ion mode is often preferred for estrogens.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Estrone: The precursor ion (Q1) would be the deprotonated molecule $[M-H]^-$ at m/z 269.2, and a characteristic product ion (Q3) would be monitored (e.g., m/z 145.1).
 - Estrone-d2: The precursor ion (Q1) would be $[M-H]^-$ at m/z 271.2, and the same product ion (Q3) as estrone would be monitored (e.g., m/z 145.1).
 - The collision energy and other MS parameters should be optimized for maximum signal intensity for each transition.

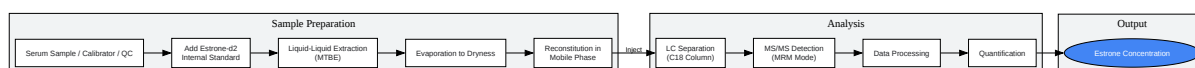
4. Data Analysis:

- Integrate the peak areas for both the estrone and Estrone-d2 MRM transitions.

- Calculate the ratio of the peak area of estrone to the peak area of Estrone-d2.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the estrone calibrators.
- Determine the concentration of estrone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol described above.



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Caption: Workflow for Estrone Quantification using Estrone-d2.

Signaling Pathways and Logical Relationships

While Estrone-d2 itself is not involved in signaling pathways, its use is critical for accurately measuring endogenous estrone, which does participate in estrogen signaling. The following diagram illustrates a simplified estrogen signaling pathway.

Caption: Simplified Estrogen Signaling Pathway.

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